molecular formula C27H22N2O7 B2593127 2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866341-94-8

2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2593127
CAS No.: 866341-94-8
M. Wt: 486.48
InChI Key: YVESGOGASMFLSN-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a [1,3]dioxolo ring fused to the quinoline core (positions 4,5-g). Key structural elements include:

  • A 4-methoxybenzoyl substituent at position 7 of the quinoline.
  • An acetamide side chain at position 5, with a 3-methoxyphenyl group as the N-substituent.

Quinoline derivatives are widely studied for pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The methoxy groups in this compound may enhance metabolic stability and modulate electronic properties, while the dioxolo ring could influence steric interactions with biological targets .

Properties

IUPAC Name

2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O7/c1-33-18-8-6-16(7-9-18)26(31)21-13-29(14-25(30)28-17-4-3-5-19(10-17)34-2)22-12-24-23(35-15-36-24)11-20(22)27(21)32/h3-13H,14-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVESGOGASMFLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo and methoxybenzoyl groups. The final step involves the acylation of the quinoline derivative with 3-methoxyphenyl acetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl/H₂O, reflux): Cleaves the amide bond to yield 4-methoxybenzoic acid and 2-amino-7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H- dioxolo[4,5-g]quinolin-5-yl acetic acid .

  • Basic hydrolysis (e.g., NaOH/EtOH, 80°C): Produces the corresponding carboxylate salt and 3-methoxyaniline.

ConditionsReagentsProducts
6M HCl, reflux, 12hH₂O4-Methoxybenzoic acid + Quinoline-derived acetic acid
2M NaOH, EtOH, 80°CEthanolSodium carboxylate + 3-Methoxyaniline

Nucleophilic Substitution

The methoxy groups on the benzoyl and phenyl rings undergo nucleophilic substitution with strong nucleophiles:

  • Aromatic methoxy displacement : Reacts with ammonia (NH₃) or amines (e.g., ethylenediamine) in DMF at 120°C to replace methoxy with amino groups.

  • Quinoline ring substitution : The electron-deficient quinoline core allows substitution at position 7 with nucleophiles like thiols or Grignard reagents.

Reaction SiteReagents/ConditionsOutcome
4-MethoxybenzoylNH₃, DMF, 120°C, 8h4-Aminobenzoyl derivative
Quinoline (C7)CH₃MgBr, THF, −78°C to RTMethyl-substituted quinoline

Oxidation Reactions

The quinoline ring and carbonyl groups are susceptible to oxidation:

  • Quinoline oxidation : Treatment with KMnO₄ in acidic medium (H₂SO₄/H₂O) introduces hydroxyl groups or cleaves the ring.

  • Benzoyl group oxidation : CrO₃ in acetic acid converts the 4-methoxybenzoyl group to a carboxylic acid.

SubstrateOxidizing SystemProduct
Quinoline ringKMnO₄, H₂SO₄, 60°C, 6h8-Oxo-7-hydroxyquinoline derivative
4-MethoxybenzoylCrO₃, AcOH, 40°C, 3h4-Carboxybenzoyl derivative

Reduction Reactions

The carbonyl groups (amide, ketone) can be reduced:

  • Amide reduction : LiAlH₄ in THF reduces the acetamide to a secondary amine .

  • Ketone reduction : NaBH₄ in MeOH converts the 8-oxo group to a hydroxyl group.

Functional GroupReducing AgentOutcome
AcetamideLiAlH₄, THF, 0°C to RTN-(3-Methoxyphenyl)ethylamine
8-Oxo groupNaBH₄, MeOH, RT, 2h8-Hydroxyquinoline derivative

Reaction Optimization Insights

Key parameters influencing reaction efficiency:

  • Solvents : DMF enhances nucleophilic substitution; DCM is preferred for acylation.

  • Catalysts : Triethylamine or pyridine accelerates amide bond formation.

  • Temperature : Higher temperatures (80–120°C) improve substitution rates but may degrade sensitive groups.

Scientific Research Applications

The compound exhibits several promising biological activities:

Anticancer Properties

Research indicates that derivatives of quinoline compounds often possess significant anticancer properties. The specific structure of 2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide may enhance its effectiveness against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with DNA and inhibiting key cellular pathways involved in proliferation and survival .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The presence of the methoxy group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes that play critical roles in disease progression. For example, some studies suggest that quinoline derivatives can inhibit topoisomerases or kinases involved in cancer cell metabolism .

Case Studies and Research Findings

Several studies have explored the applications of similar quinoline derivatives:

  • Antitumor Activity : A study demonstrated that a related quinoline derivative exhibited IC50 values indicating potent cytotoxicity against human gastric adenocarcinoma cells .
  • Antibacterial Efficacy : Research highlighted the effectiveness of quinoline-based compounds in inhibiting bacterial growth, showing strong activity against Pseudomonas aeruginosa and other pathogens .
  • Mechanisms of Action : Investigations into the mechanisms by which these compounds exert their effects revealed that they may disrupt cellular processes such as DNA replication and repair mechanisms .

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

C647-0232 (2-[7-(4-Chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide)

  • Key Difference : Replacement of 4-methoxybenzoyl with 4-chlorobenzoyl .
  • Impact :
    • Increased lipophilicity (Cl vs. OCH₃) may improve membrane permeability but reduce solubility.
    • Chlorine’s electron-withdrawing effect could alter binding affinity compared to methoxy’s electron-donating nature.

2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide

  • Key Difference: 4-ethoxybenzoyl substituent and [1,4]dioxino ring (vs. [1,3]dioxolo).
  • Impact :
    • Ethoxy’s larger size (compared to methoxy) may introduce steric hindrance.
    • Molecular weight increases to 514.534 g/mol (vs. ~500–510 g/mol for the target compound).
  • Data: ChemSpider ID 1599511; monoisotopic mass 514.174001 .

Variations in the N-Substituent of the Acetamide Moiety

N-(1,3-Benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

  • Key Difference : 1,3-Benzodioxol-5-yl group replaces 3-methoxyphenyl.
  • Applications : Listed in screening libraries (e.g., ZINC2688317) .

N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)

  • Biological Data :
    • UPLC-MS: m/z 337.6 [M+H]⁺.
    • Demonstrated activity in unspecified assays, highlighting the importance of the acetamide linkage .

Core Structure Modifications

MF498 (EP4 Antagonist)

  • Key Difference: Pyrrolo[3,4-g]quinoline core with sulfonyl and 2-methoxyphenylacetamide groups.
  • Biological Relevance :
    • Potent EP4 receptor antagonist with efficacy in rodent arthritis models (ED₅₀ ~3 mg/kg).
    • Highlights the role of acetamide derivatives in anti-inflammatory applications .

5-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one (3x)

  • Key Difference: Benzoimidazo-isoquinolinone core with chlorophenyl and oxoethyl groups.
  • Applications : Part of a series evaluated for kinase inhibition, suggesting structural flexibility in heterocyclic drug design .

Comparative Data Table

Compound Name Substituent (R₁) N-Substituent (R₂) Molecular Weight (g/mol) Key Biological Data Source
Target Compound 4-OCH₃ 3-OCH₃Ph ~506 N/A (Theoretical) -
C647-0232 4-Cl 3-OCH₃Ph ~521 Screening compound
2-[8-(4-Ethoxybenzoyl)-...-acetamide 4-OCH₂CH₃ 3-OCH₃Ph 514.534 ChemSpider ID 1599511
N-(1,3-Benzodioxol-5-yl)-...-acetamide 4-Cl 1,3-Benzodioxol-5-yl ~538 ZINC2688317
MF498 (EP4 Antagonist) Complex 2-OCH₃Ph ~660 ED₅₀ = 3 mg/kg (arthritis)

Research Findings and Implications

Electronic Effects : Methoxy groups (electron-donating) vs. chloro/ethoxy (electron-withdrawing) alter charge distribution, impacting target binding .

Steric Considerations : Bulkier substituents (e.g., ethoxy, benzodioxolyl) may reduce binding pocket accessibility but improve selectivity .

Biological Activity: Acetamide-linked quinoline derivatives show promise in inflammation and oncology, with substituent choice critically influencing potency and toxicity .

Biological Activity

The compound 2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule with a notable structure that suggests potential biological activities. This compound belongs to the class of quinoline derivatives , which are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₉N₂O₇
  • Molecular Weight : Approximately 462.47 g/mol
  • IUPAC Name : this compound

The compound features multiple functional groups including methoxy and acetamide moieties that enhance its biological interactions. Its unique structure allows it to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. A study reported IC₅₀ values of 10.65 μM for certain derivatives against A549 lung cancer cells and 12.73 μM against MCF7 breast cancer cells .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is well-documented:

  • Antibacterial Screening : Compounds similar to 2-[7-(4-methoxybenzoyl)-8-oxo...] have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interaction with specific enzymes related to cancer proliferation or microbial survival.
  • DNA Interaction : Binding to DNA, which may inhibit replication and transcription processes .
  • Signal Transduction Modulation : Influencing pathways involved in cell growth and apoptosis.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ Value (μM)References
AnticancerMCF712.73
AnticancerA54910.65
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions utilizing solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine or pyridine. The conditions are crucial for optimizing yield and purity.

Common Reactions

  • Oxidation : To introduce additional functional groups.
  • Reduction : Altering the oxidation state to modify biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

  • Methodology : A two-step approach is often employed: (1) Condensation of substituted quinoline precursors with 4-methoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetone), followed by (2) coupling with 3-methoxyphenylacetamide using carbodiimide-mediated activation. Yield optimization requires precise stoichiometric control (1:1.1 molar ratio for acyl chloride to quinoline) and anhydrous conditions to minimize hydrolysis .
  • Key Data : Reported yields for analogous compounds range from 71% to 95% when using reflux in acetone with KI as a catalyst .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocols : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dioxoloquinoline core. Avoid prolonged exposure to light, as the 4-methoxybenzoyl group may undergo photodegradation .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and consult a physician .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Characterization :

  • ¹H/¹³C NMR : Key peaks include δ ~7.8–8.2 ppm (quinoline aromatic protons) and δ ~3.8 ppm (methoxy groups). Integration ratios should confirm substituent stoichiometry .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 505.15 (C₂₉H₂₄N₂O₇) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar dioxoloquinoline derivatives?

  • Analytical Strategy :

  • Compare purity profiles (HPLC ≥98%) to rule out impurities influencing activity.
  • Validate assay conditions (e.g., solvent effects: DMSO vs. aqueous buffers may alter compound solubility and bioavailability) .
  • Use molecular docking to assess binding affinity variations caused by substituent positioning (e.g., 3-methoxyphenyl vs. 4-chlorophenyl groups) .

Q. What methodologies are effective for optimizing reaction conditions in multistep syntheses involving sensitive intermediates?

  • Advanced Techniques :

  • Flow Chemistry : Enables precise control of reaction parameters (temperature, residence time) for intermediates prone to degradation. For example, Omura-Sharma-Swern oxidation protocols can be adapted for ketone formation .
  • DoE (Design of Experiments) : Use response surface modeling to identify critical factors (e.g., catalyst loading, solvent polarity) affecting yield and selectivity .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

  • Structural Insights :

  • X-ray diffraction of analogous compounds reveals planar quinoline cores (dihedral angle <1° between rings) and intermolecular hydrogen bonds (C–H···O) stabilizing crystal packing. These interactions may correlate with membrane permeability in biological assays .
  • Halogen bonding (Cl···Cl contacts at 3.47 Å) in derivatives can enhance binding to hydrophobic enzyme pockets .

Q. What computational approaches are recommended for predicting metabolic pathways or toxicity?

  • In Silico Tools :

  • ADMET Predictors : Simulate hepatic metabolism (e.g., CYP450-mediated demethylation of methoxy groups).
  • Molecular Dynamics (MD) : Model interactions with plasma proteins (e.g., human serum albumin) to predict bioavailability .

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